2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
2-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound with a molecular formula of C15H13N3OS It features a triazole ring, a benzyl group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 2-hydroxybenzohydrazide with benzyl isothiocyanate under basic conditions to form the desired triazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Phenolic ethers, esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The phenolic hydroxyl group and the triazole ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol: Similar structure but lacks the benzyl group.
4-Benzyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with slight variations in the triazole ring.
Uniqueness
2-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both a benzyl group and a phenolic hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGQACRBIWIRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333456 | |
Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312319-66-7 | |
Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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